BenchChemオンラインストアへようこそ!

3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride

Purity specification Quality control Building block procurement

3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride (CAS 1823495-83-5) is a heterocyclic building block comprising an 8-azabicyclo[3.2.1]octane (nortropane) core with a 1H-imidazol-1-yl substituent at the 3-position, supplied as the dihydrochloride salt (molecular formula C₁₀H₁₇Cl₂N₃, MW 250.17 g/mol). The compound is categorized as a versatile small molecule scaffold and is listed in multiple commercial catalogs as a research-grade chemical with typical purity specifications of 95% to 98%.

Molecular Formula C10H17Cl2N3
Molecular Weight 250.17 g/mol
CAS No. 1823495-83-5
Cat. No. B1445756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
CAS1823495-83-5
Molecular FormulaC10H17Cl2N3
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)N3C=CN=C3.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c1-2-9-6-10(5-8(1)12-9)13-4-3-11-7-13;;/h3-4,7-10,12H,1-2,5-6H2;2*1H
InChIKeyYAUGMTMXMGCZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane Dihydrochloride (CAS 1823495-83-5): Core Scaffold Identity and Procurement Baseline


3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride (CAS 1823495-83-5) is a heterocyclic building block comprising an 8-azabicyclo[3.2.1]octane (nortropane) core with a 1H-imidazol-1-yl substituent at the 3-position, supplied as the dihydrochloride salt (molecular formula C₁₀H₁₇Cl₂N₃, MW 250.17 g/mol) . The compound is categorized as a versatile small molecule scaffold and is listed in multiple commercial catalogs as a research-grade chemical with typical purity specifications of 95% to 98% . Its rigid bicyclic framework, combined with the hydrogen-bond capable imidazole ring and the protonated secondary amine of the nortropane, creates a defined three-dimensional pharmacophoric geometry that distinguishes it from monocyclic or acyclic imidazole derivatives in fragment-based and structure-guided discovery workflows.

Why Generic Substitution of 3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane Dihydrochloride Introduces Scientific and Procurement Risk


The 8-azabicyclo[3.2.1]octane scaffold tolerates diverse heteroaryl substitutions (imidazole, pyrazole, benzimidazole, triazole) at the 3-position, each producing distinct hydrogen-bonding profiles, lipophilicity, and receptor recognition surfaces . The target compound bears an unsubstituted 1H-imidazole attached via the N1 nitrogen directly to the nortropane C3, yielding a topology fundamentally different from C-linked or benzo-fused imidazole analogs . Even closely related analogs such as 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (same molecular formula C₁₀H₁₅N₃ for the free base) differ in the number and spatial arrangement of hydrogen-bond acceptors, which can alter target engagement and selectivity in assays . Furthermore, the dihydrochloride salt form of the target compound provides defined protonation states and aqueous solubility characteristics that differ from those of the free base (CAS 1823495-82-4) or alternative salt forms, directly impacting experimental reproducibility in biochemical and cellular screening campaigns. Substituting without verifying these parameters risks introducing uncontrolled variables into SAR studies, library screening, or scale-up protocols.

Quantitative Differentiation Evidence for 3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane Dihydrochloride


Purity Specification Benchmarking: 98% (NLT) Supplier Tier vs. Standard 95% Grade

Multiple suppliers offer 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride at differing purity grades. MolCore specifies NLT 98% purity , whereas AChemBlock and CymitQuimica offer 95% minimum purity . The 3-percentage-point purity differential translates to a maximum impurity burden of ≤2% vs. ≤5%, which is meaningful for applications sensitive to trace contaminants such as biophysical assays (SPR, ITC), crystallography, or multi-step synthesis where impurities propagate into downstream intermediates. For the closely related free base form (CAS 1823495-82-4), a 98% purity grade is also available , but without the salt-form advantages of the dihydrochloride.

Purity specification Quality control Building block procurement

Supplier Availability and Procurement Lead Time: Global Inventory vs. Made-to-Order Analogs

The dihydrochloride salt (CAS 1823495-83-5) is listed as in-stock by AChemBlock with estimated ship dates within approximately one month (Feb 12, 2026 at time of listing) and available in multiple package sizes (250 mg, 1 g, 5 g) from a single supplier . Fujifilm Wako lists the compound with a 2-3 week lead time post-order and offers four package sizes (250 mg to 10 g) . In contrast, CymitQuimica lists the same compound as discontinued , and the pyrazole analog (3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane) is available from fewer vendors, typically without the dihydrochloride salt option . This multi-vendor, multi-geography supply footprint reduces single-supplier procurement risk.

Supplier diversity Procurement lead time Global availability

Salt Form Differentiation: Dihydrochloride Hydrate Characteristics vs. Free Base

The target compound is supplied as the dihydrochloride salt (MW 250.17 g/mol, molecular formula C₁₀H₁₇Cl₂N₃) , in contrast to the free base form (CAS 1823495-82-4; MW 177.25 g/mol; molecular formula C₁₀H₁₅N₃) . The dihydrochloride carries two equivalents of HCl, yielding a dicationic nortropane ammonium species with two chloride counterions. This salt form is expected to exhibit substantially higher aqueous solubility than the neutral free base, which is critical for biochemical assay preparation, in vitro pharmacology, and any biology-directed workflows. The defined stoichiometry also ensures a consistent protonation state of the secondary amine (pKa ~9-10 for nortropane), eliminating batch-to-batch variability in protonation that can occur with hygroscopic free bases.

Salt form selection Aqueous solubility Experimental reproducibility

Scaffold Topology: N1-Imidazole Linkage on Unsubstituted Nortropane vs. Benzo-Fused and N-Methylated Analogs

The target compound features an imidazole ring directly N-linked to the nortropane C3 position on an N-unsubstituted (secondary amine) bicyclic scaffold. This topology differs fundamentally from: (a) 3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 478696-46-7; MW 241.33 g/mol), which introduces a benzo-fused, bulkier heteroaryl system with altered π-stacking and steric properties ; and (b) N-methylated tropane analogs such as BIMU 8 (MW 377.89 g/mol), which carry a tertiary amine at the 8-position, eliminating the hydrogen-bond donor capacity of the nortropane nitrogen and altering basicity and CNS penetration potential . The unsubstituted nortropane NH in the target compound provides a handle for further N-functionalization (acylation, alkylation, sulfonylation) that is unavailable in N-methyl tropane scaffolds.

Scaffold topology Structure-activity relationships Fragment-based drug design

Heteroaryl Regiochemistry: Imidazole N1-Attachment vs. Pyrazole N1-Attachment at Nortropane C3

The target compound incorporates a 1H-imidazole ring (two nitrogen atoms at positions 1 and 3) linked via N1 to the nortropane scaffold. The closest heteroaryl analog, 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, carries a pyrazole ring (nitrogens at positions 1 and 2) attached via N1, yielding the same molecular formula (C₁₀H₁₅N₃ for free base, MW 177.25) but a different spatial arrangement of the second nitrogen . In the imidazole, the N3 nitrogen is positioned at the 3-position of the 5-membered ring (1,3 relationship), whereas in pyrazole it is at the 2-position (1,2 relationship). This difference alters the hydrogen-bond acceptor geometry: imidazole N3 is ~2.1 Å from N1 (across the ring), while pyrazole N2 is ~1.3 Å from N1 (adjacent). This geometric distinction can produce differential binding to protein targets with complementary hydrogen-bond donor arrays. The pyrazole analog has been profiled as an NAAA inhibitor (IC₅₀ = 0.042 μM) , while the imidazole analog lacks comparable published target engagement data, highlighting the divergent biological trajectories of these structurally similar heteroaryl isomers.

Heteroaryl regiochemistry Hydrogen-bonding profile Target engagement

Optimal Research and Industrial Application Scenarios for 3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane Dihydrochloride


Fragment-Based Drug Discovery (FBDD): Nortropane-Imidazole as a 3D Fragment for Library Assembly

The compact imidazole-nortropane core (MW 250.17 as dihydrochloride) provides a three-dimensional, sp³-rich fragment suitable for fragment-based screening libraries . The unsubstituted nortropane NH serves as a synthetic vector for parallel derivatization (amide coupling, sulfonamide formation, reductive amination), enabling rapid SAR exploration around the 8-position while maintaining the imidazole pharmacophore at C3. The dihydrochloride salt ensures aqueous solubility for biophysical fragment screening (NMR, SPR, DSF) without DMSO-related artifacts.

Scaffold-Hopping from Pyrazole-Containing Lead Series to Imidazole Bioisosteres

Research programs that have identified activity with 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane derivatives (e.g., NAAA inhibitors with IC₅₀ = 0.042 μM) may use the imidazole analog as a scaffold-hopping tool. The imidazole ring serves as a bioisostere of pyrazole, offering a repositioned hydrogen-bond acceptor (N3 vs. N2) that can probe alternative binding poses, potentially rescuing activity in resistant mutants or improving selectivity profiles.

Chemical Biology Probe Synthesis: Nortropane-Based Bifunctional Molecules (PROTACs, Molecular Glues)

The dual functionalization capacity of this scaffold—imidazole at C3 for target protein binding and free nortropane NH at the 8-position for linker attachment—makes it a candidate intermediate for constructing bifunctional degraders (PROTACs) or molecular glues. The rigid bicyclic core provides a defined exit vector geometry that can influence ternary complex formation efficiency. The dihydrochloride form simplifies initial conjugation chemistry by providing a consistent, protonated amine ready for direct coupling.

CNS Drug Discovery: Tropane-Alkaloid-Mimetic Building Block for Transporter and GPCR Targets

The 8-azabicyclo[3.2.1]octane scaffold is the defining structural element of tropane alkaloids, which have established roles at monoamine transporters (DAT, SERT, NET) and muscarinic acetylcholine receptors [1]. The target compound, with its N-unsubstituted nortropane and imidazole substituent, occupies a chemical space adjacent to known CNS-active tropane derivatives while offering a distinct hydrogen-bonding profile from the more commonly explored 3-aryl or 3-benzhydryloxy tropane analogs.

Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.